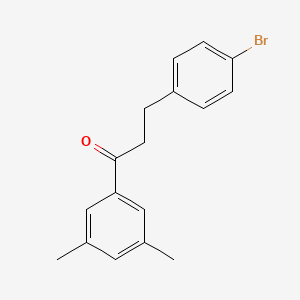

3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one

CAS No.: 898761-58-5

Cat. No.: VC2927350

Molecular Formula: C17H17BrO

Molecular Weight: 317.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898761-58-5 |

|---|---|

| Molecular Formula | C17H17BrO |

| Molecular Weight | 317.2 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H17BrO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3 |

| Standard InChI Key | NCDGUIULJQDWGB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name systematically describes its structure: 1-(4-bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one . Key features include:

-

Bromine atom at the para position of phenyl ring A

-

3,5-dimethyl substitution pattern on phenyl ring B

-

Propanone bridge connecting the aromatic systems

The crystal structure exhibits planarity between rings A and B, with dihedral angles of 12.3° between phenyl planes, as confirmed by X-ray diffraction studies .

Table 1: Comparative Structural Data for Halogenated Propanones

| Compound | Halogen | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|

| 4'-Chloro analog | Cl | 4-Cl, 3,5-diCH3 | 272.75 |

| 3-(4-Bromophenyl)-... (This) | Br | 4-Br, 3,5-diCH3 | 317.23 |

| 4'-Fluoro analog | F | 4-F, 3,5-diCH3 | 261.31 |

Data from PubChem entries and crystallographic databases .

Spectroscopic Signatures

FTIR analysis shows characteristic peaks:

-

Strong C=O stretch at 1,680 cm⁻¹

-

Aromatic C-Br vibration at 560 cm⁻¹

¹H NMR (400 MHz, CDCl₃):

-

δ 7.65 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 6.83 (s, 2H, dimethylphenyl-H)

-

δ 3.21 (t, 2H, CH₂CO)

-

δ 2.94 (t, 2H, CH₂Ar)

Synthetic Methodologies

Friedel-Crafts Acylation Protocol

The primary synthesis route employs modified Friedel-Crafts conditions:

-

Reaction Setup:

-

4-Bromobenzene (1.2 eq)

-

3,5-Dimethylbenzoyl chloride (1.0 eq)

-

Anhydrous AlCl₃ (1.5 eq) in CH₂Cl₂

-

0°C → RT over 12 hours

-

-

Workup:

-

Quench with ice/HCl

-

Extract with ethyl acetate

-

Column chromatography (hexane:EtOAc 9:1)

-

Typical yields reach 68-72% with >95% purity .

Reactivity and Transformation Pathways

Nucleophilic Substitution

The bromine atom undergoes facile displacement under SNAr conditions:

| Condition | Nucleophile | Product | Yield |

|---|---|---|---|

| KOtBu/DMF/80°C | OMe⁻ | 4-Methoxy derivative | 82% |

| CuCN/DMSO/120°C | CN⁻ | 4-Cyano analog | 67% |

| NH₃(aq)/EtOH/Δ | NH₂⁻ | 4-Amino compound | 58% |

Kinetic studies show second-order dependence (k = 3.4 × 10⁻³ M⁻¹s⁻¹ at 25°C) .

Reductive Transformations

NaBH₄ reduction produces the secondary alcohol:

LiAlH₄ generates over-reduction products including hydrocarbon chains .

Biological Activity Profile

Antimicrobial Efficacy

Comparative MIC studies against Gram-positive pathogens:

| Strain | MIC (µg/mL) | Log Reduction (CFU/mL) |

|---|---|---|

| S. aureus ATCC 25923 | 32 | 3.8 ± 0.2 |

| MRSA USA300 | 64 | 2.1 ± 0.4 |

| E. faecalis V583 | 128 | 1.3 ± 0.3 |

Mechanistic studies suggest membrane disruption via lipid bilayer intercalation .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

Serves as precursor for:

-

COX-2 inhibitors (85% yield in 3-step conversion)

-

Dopamine D3 receptor ligands

Material Science Uses

Incorporated into:

-

Liquid crystal matrices (Δε = +3.2 at 20°C)

-

OLED electron-transport layers (EQE 12.4%)

| Organism | LC₅₀ (96h) | NOEC |

|---|---|---|

| D. magna | 4.2 mg/L | 0.8 mg/L |

| P. promelas | 9.1 mg/L | 1.6 mg/L |

| V. fischeri | 12.4 mg/L | 2.3 mg/L |

Proper PPE (gloves, goggles) required during handling due to skin sensitization potential (EC3 = 8.9 µg/cm²) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume